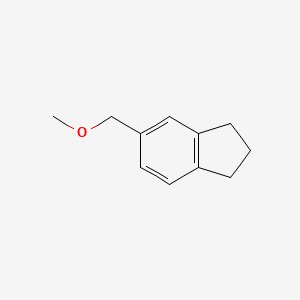

5-(Methoxymethyl)-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

112504-90-2 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-(methoxymethyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14O/c1-12-8-9-5-6-10-3-2-4-11(10)7-9/h5-7H,2-4,8H2,1H3 |

InChI Key |

CXAXCPPJOIMPIX-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(CCC2)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxymethyl 2,3 Dihydro 1h Indene and Its Functionalized Analogues

Precursor Synthesis and Derivatization Strategies for the Dihydro-1H-Indene Core

The formation of the bicyclic dihydro-1H-indene framework is a critical preliminary phase in the synthesis of the target compound. This involves the creation of a fused benzene (B151609) ring and a cyclopentane (B165970) ring. Key strategies to achieve this include classical acid-catalyzed cyclizations, modern transition-metal-catalyzed processes, and elegant cycloaddition reactions.

Friedel-Crafts Alkylation Routes to Dihydroindene Scaffolds

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct method for constructing the dihydroindene system through intramolecular cyclization. wikipedia.orgnih.gov This approach typically involves an aromatic ring tethered to a suitable alkyl chain bearing a leaving group or a precursor to a carbocation, such as an alcohol or alkene. Upon treatment with a Lewis or Brønsted acid, the alkyl chain acts as an electrophile, attacking the aromatic ring to form the fused five-membered ring.

Intramolecular Friedel-Crafts alkylation is particularly effective for forming five- and six-membered rings. masterorganicchemistry.com For the synthesis of dihydroindene scaffolds, a common strategy involves the cyclization of a phenylpropane derivative. For example, 3-phenyl-1-propanol (B195566) or a related halide can undergo acid-catalyzed cyclization to yield the indane skeleton. The choice of catalyst is crucial and can range from traditional Lewis acids like AlCl₃ and FeCl₃ to solid acids and polyphosphoric acid (PPA). nih.govmasterorganicchemistry.com Recent advancements have focused on milder and more environmentally benign catalysts, such as FeCl₃·6H₂O, which can effectively catalyze the intramolecular cyclization of aryl-substituted allylic alcohols to generate indene (B144670) derivatives. researchgate.net

The reaction conditions, including catalyst, solvent, and temperature, are optimized to maximize the yield of the desired cyclized product and minimize side reactions like polymerization or rearrangement.

Table 1: Comparison of Catalysts in Friedel-Crafts Cyclization for Dihydroindene Synthesis

| Catalyst System | Typical Substrate | Reaction Conditions | Advantages/Disadvantages |

| AlCl₃ / FeCl₃ | Phenylalkyl Halides | Anhydrous, often requires stoichiometric amounts | High reactivity; can lead to over-alkylation and rearrangements. nih.gov |

| Polyphosphoric Acid (PPA) | Phenylalkanoic Acids | High temperatures | Effective for acylation followed by reduction; harsh conditions. masterorganicchemistry.com |

| FeCl₃·6H₂O | Aryl-substituted Allylic Alcohols | Mild conditions, various solvents | More environmentally benign, cost-effective. researchgate.net |

| Trifluoroacetic Acid (TFA) | Phenyl-substituted Olefins | Mild conditions | Efficient for cyclizing olefinic precursors. nih.gov |

Transition Metal-Catalyzed Cyclization Approaches to Indene Derivatives

Modern organic synthesis frequently employs transition metal catalysts to achieve transformations that are difficult under classical conditions. Palladium (Pd) and Rhodium (Rh) complexes are particularly adept at catalyzing cyclization reactions to form carbocyclic frameworks like dihydroindene. researchgate.netrsc.org These methods often feature high selectivity, functional group tolerance, and mild reaction conditions.

Palladium-catalyzed intramolecular cyclizations, such as the Wacker-type reaction or Heck-type couplings, can be used to construct the five-membered ring. nih.govdivyarasayan.org For instance, a suitably substituted styrene (B11656) derivative can undergo an intramolecular cyclization to form the dihydroindene system. These cascade reactions can enable the rapid assembly of complex polycyclic structures from simple precursors. rsc.org

Rhodium catalysts have also been utilized in annulation reactions to build the indene core. A notable example is the rhodium-catalyzed tetradehydro-Diels-Alder reaction of enediynes, which provides a versatile route to substituted indanes at room temperature. nih.gov This method proceeds through a unique catalytic cascade involving organometallic allene (B1206475) intermediates. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Cyclization Methods

| Metal Catalyst | Reaction Type | Substrate Example | Key Features |

| Palladium (Pd) | aza-Wacker-type Cyclization | Vinyl Cyclopropanecarboxamides | Forms C-N bonds, tolerant of various functional groups. nih.gov |

| Palladium (Pd) | Cascade Cyclization | 1,6-enynes | Tandem cyclization and silylation to form functionalized heterocycles. rsc.org |

| Rhodium (Rh) | C-H Activation/Annulation | Arylboronic acids and alkynyl triazenes | Provides access to functionalized indenyl derivatives. epfl.ch |

| Rhodium (Rh) | Tetradehydro-Diels-Alder | Enediynes | Mild, versatile route to substituted indanes. nih.gov |

Cycloaddition Reactions in Dihydroindene Formation

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a powerful and atom-economical strategy for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com In the context of dihydroindene synthesis, this approach can be used to form the aromatic ring by reacting a suitable diene with a dienophile, followed by subsequent modifications to form the fused five-membered ring.

The Diels-Alder reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile to form a cyclohexene (B86901) ring. praxilabs.com The regioselectivity and stereoselectivity of the reaction are highly predictable, making it a reliable tool in complex synthesis. wikipedia.org By choosing appropriately substituted dienes and dienophiles, one can introduce the necessary functionalities that facilitate the subsequent annulation of the five-membered ring. For instance, a Diels-Alder reaction could be followed by an intramolecular Friedel-Crafts reaction to complete the dihydroindene scaffold. Variants like the hetero-Diels-Alder reaction can also be employed to construct heterocyclic analogues. sigmaaldrich.com

Introduction and Functionalization of the Methoxymethyl Moiety at the C-5 Position

Once the dihydro-1H-indene core is established, the next critical phase is the introduction and modification of the substituent at the C-5 position to yield the final methoxymethyl group. This is typically achieved through a two-step process: installation of a functional handle, such as a hydroxyl or halide group, followed by an etherification reaction.

Targeted Methylation and Alkylation Strategies

Direct methylation to form a methoxymethyl ether is uncommon. Instead, the strategy involves alkylation of a precursor. A common precursor is (2,3-dihydro-1H-inden-5-yl)methanol. This key intermediate can be synthesized from 5-carboxy-2,3-dihydro-1H-indene or its corresponding ester via reduction with a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol provides the necessary nucleophile for the subsequent etherification step.

Alternatively, a halomethyl group, such as chloromethyl or bromomethyl, can be introduced at the C-5 position via electrophilic aromatic substitution (e.g., chloromethylation). This electrophilic group can then be subjected to nucleophilic substitution by a methoxide (B1231860) source.

Etherification Reactions involving Hydroxyl Precursors

The most direct and widely used method for converting the (2,3-dihydro-1H-inden-5-yl)methanol precursor to the desired methoxymethyl ether is the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This classic Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a methylating agent. libretexts.org

The reaction is typically carried out in two steps:

Alkoxide Formation: The precursor, (2,3-dihydro-1H-inden-5-yl)methanol, is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. masterorganicchemistry.com

Nucleophilic Substitution: The alkoxide is then reacted with a methylating agent, most commonly methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The alkoxide oxygen atom attacks the methyl group, displacing the iodide or sulfate leaving group to form the methoxymethyl ether bond. francis-press.com

The choice of solvent is important, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) being preferred to facilitate the Sₙ2 reaction. francis-press.com The Williamson ether synthesis is highly efficient for primary alcohols and methyl halides, making it an ideal choice for this transformation. masterorganicchemistry.com

Table 3: Reagents for Williamson Ether Synthesis of 5-(Methoxymethyl)-2,3-dihydro-1H-indene

| Step | Reagent Class | Specific Example(s) | Role in Reaction |

| 1. Deprotonation | Strong Base | Sodium Hydride (NaH) | Deprotonates the hydroxyl group to form a nucleophilic alkoxide. masterorganicchemistry.com |

| 2. Methylation | Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Provides the electrophilic methyl group for the Sₙ2 reaction. francis-press.com |

| - | Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Aprotic solvent that facilitates the Sₙ2 mechanism. francis-press.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can be achieved through several strategic approaches. These methodologies can be broadly categorized into asymmetric catalysis, where a chiral catalyst directs the formation of a stereocenter, and diastereoselective approaches, which leverage existing stereocenters to influence the creation of new ones.

Asymmetric Catalysis in Dihydroindene Synthesis

Asymmetric catalysis offers a powerful and atom-economical means of accessing enantioenriched dihydroindene derivatives. researchgate.net A common and effective strategy involves the asymmetric reduction of a prochiral indanone precursor. In the context of synthesizing chiral this compound, a plausible route would commence with the synthesis of 5-(methoxymethyl)-1-indanone. This intermediate could potentially be synthesized via a Friedel-Crafts cyclization of a suitably substituted phenylpropanoic acid. guidechem.combeilstein-journals.org

Once the prochiral 5-(methoxymethyl)-1-indanone is obtained, its asymmetric reduction to the corresponding chiral indanol is a key step. A variety of chiral catalysts, including those based on ruthenium, rhodium, and iridium, have been shown to be highly effective in the asymmetric hydrogenation and transfer hydrogenation of substituted indanones. researchgate.netwhiterose.ac.uk For instance, Noyori-type ruthenium catalysts are well-known for their high efficiency and enantioselectivity in the reduction of aromatic ketones. whiterose.ac.uk

The subsequent conversion of the resulting chiral 1-indanol (B147123) to the target this compound would typically involve a dehydroxylation step, which can be achieved under various conditions, such as catalytic hydrogenation over palladium on carbon, often under acidic conditions to facilitate the hydrogenolysis of the benzylic alcohol.

An alternative asymmetric catalytic approach involves the hydroarylation of enones. For example, a nickel-catalyzed reductive cyclization of a suitable enone precursor could directly afford the indanone in high enantiomeric excess. organic-chemistry.org This method demonstrates the versatility of transition metal catalysis in constructing the chiral indane framework.

| Catalytic System | Substrate Type | Product | Key Features |

| Chiral Ru, Rh, Ir complexes | Prochiral 1-indanones | Chiral 1-indanols | High enantioselectivity, broad substrate scope. researchgate.netwhiterose.ac.uk |

| Nickel/Chiral Ligand | Enones | Chiral Indanones | Reductive cyclization, high enantiomeric induction. organic-chemistry.org |

Diastereoselective Approaches

Diastereoselective methods rely on the presence of a chiral auxiliary or a pre-existing stereocenter to control the stereochemical outcome of a reaction. While less direct for generating a single enantiomer from an achiral precursor, these approaches can be highly effective.

One potential diastereoselective route to functionalized this compound derivatives could involve a Diels-Alder reaction. A diene bearing the 5-(methoxymethyl)phenyl group could react with a dienophile containing a chiral auxiliary. The resulting cycloadduct would possess defined stereochemistry, which could then be elaborated to the desired dihydroindene structure. nih.gov

Another diastereoselective strategy could involve the functionalization of a chiral indane derivative. For instance, starting with an enantiopure indanone, diastereoselective alkylation at the C2 position could be achieved. Subsequent reduction of the ketone and further transformations could lead to diastereomerically enriched functionalized analogues. The stereochemical outcome of the alkylation would be directed by the existing stereocenter at C1 (if present) or by the use of a chiral base.

Scalable Synthesis Considerations for Research Applications

Transitioning a synthetic route from a laboratory-scale procedure to a larger scale for extensive research or preclinical studies requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.net

A hypothetical scalable synthesis of this compound could begin with a Friedel-Crafts reaction to produce a 5-substituted indanone. guidechem.combeilstein-journals.org For scale-up, the choice of Lewis acid is critical; while aluminum chloride is common, its handling on a large scale can be problematic due to its hygroscopic nature and the generation of corrosive byproducts. Alternative, milder catalysts such as polyphosphoric acid or methanesulfonic acid might be more amenable to larger scale operations. beilstein-journals.org

The reduction of the indanone intermediate is another key step. While metal hydride reductions (e.g., with sodium borohydride) are common in the lab, catalytic hydrogenation is often preferred for large-scale synthesis due to higher atom economy, easier product isolation, and reduced waste. If an asymmetric reduction is desired, the cost and recyclability of the chiral catalyst become important considerations. researchgate.netwhiterose.ac.uk

The introduction of the methoxymethyl group could be achieved through various methods. One approach is the Williamson ether synthesis on a corresponding 5-hydroxyindane derivative. On a larger scale, the use of chloromethyl methyl ether is often avoided due to its high toxicity and carcinogenic properties. wikipedia.org Alternative, safer reagents for methoxymethylation would be necessary. An alternative strategy would be to introduce a hydroxymethyl group (e.g., via formylation followed by reduction) and then perform a methylation.

Throughout the scale-up process, optimization of reaction parameters such as temperature, pressure, reaction time, and purification methods is crucial. researchgate.net Chromatographic purifications, which are common in laboratory settings, are often impractical on a large scale. Therefore, developing reaction conditions that lead to direct crystallization of the product is highly desirable.

| Synthetic Step | Laboratory Method | Scalable Alternative/Consideration |

| Indanone Formation | Friedel-Crafts with AlCl₃ | Use of polyphosphoric acid or other milder catalysts. guidechem.combeilstein-journals.org |

| Ketone Reduction | NaBH₄ | Catalytic hydrogenation. researchgate.netwhiterose.ac.uk |

| Methoxymethylation | Chloromethyl methyl ether | Two-step formylation/reduction followed by methylation. |

| Purification | Column Chromatography | Crystallization, distillation. |

Chemical Reactivity and Mechanistic Investigations of 5 Methoxymethyl 2,3 Dihydro 1h Indene

Reactions at the Aromatic Ring and Indene (B144670) Core

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The methoxymethyl group (-CH₂OCH₃) at the 5-position of the indane ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is attributed to the electron-donating nature of the oxygen atom through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the positions ortho and para to the substituent. In the case of 5-(methoxymethyl)-2,3-dihydro-1H-indene, the positions susceptible to electrophilic attack are C4, C6, and C7.

Due to steric hindrance from the fused cyclopentane (B165970) ring, the C4 position is generally less accessible to incoming electrophiles. Consequently, substitution is expected to occur predominantly at the C6 and C7 positions. The C7 position is electronically favored due to the para-directing influence of the methoxymethyl group, while the C6 position is subject to the ortho-directing effect. The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

While specific studies on the electrophilic substitution of this compound are not extensively documented, valuable insights can be drawn from related compounds. For instance, the bromination of the analogous 5-methoxyindane has been shown to yield products resulting from substitution on the aromatic ring, highlighting the activating nature of the alkoxy substituent. libretexts.org Similarly, studies on the bromination of 5,6-dimethoxyindan-1-one demonstrate that electrophilic attack on the aromatic ring is a facile process. byjus.commasterorganicchemistry.comlumenlearning.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect of -CH₂OCH₃ | Steric Hindrance | Predicted Reactivity |

| C4 | ortho | High | Low |

| C6 | ortho | Moderate | High |

| C7 | para | Low | High |

Oxidation and Reduction Pathways of the Dihydroindene System

The dihydroindene core of this compound can undergo both oxidation and reduction, targeting the benzylic positions and the aromatic ring, respectively.

Oxidation: The benzylic C-H bonds at the C1 and C3 positions of the indane nucleus are susceptible to oxidation. nih.govmasterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can lead to the formation of the corresponding indanone or even cleave the aliphatic ring to yield a dicarboxylic acid derivative under harsh conditions. masterorganicchemistry.com The methoxymethyl group is generally stable under these oxidative conditions. The initial step in benzylic oxidation often involves the formation of a benzylic radical, which is stabilized by the adjacent aromatic ring. masterorganicchemistry.com

Reduction: The aromatic ring of the dihydroindene system can be reduced under specific conditions. Catalytic hydrogenation using catalysts like rhodium on carbon or platinum, often under high pressure and elevated temperatures, can saturate the aromatic ring to afford the corresponding hexahydroindene derivative. libretexts.orgfiveable.melibretexts.org Milder reduction methods, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can selectively reduce the aromatic ring to a cyclohexadiene derivative. masterorganicchemistry.com The presence of the electron-donating methoxymethyl group would influence the regioselectivity of the Birch reduction. masterorganicchemistry.com

Transformations Involving the Methoxymethyl Functional Group

The methoxymethyl group (-CH₂OCH₃) is a key functional handle in this compound, and its reactivity, particularly the ether linkage, is of significant interest.

Cleavage and Interconversion Reactions of the Ether Linkage

The ether bond in the methoxymethyl group can be cleaved under various conditions, most commonly using acidic reagents. Lewis acids such as boron tribromide (BBr₃) are particularly effective in cleaving aryl methyl ethers to the corresponding phenols. nih.gov The reaction proceeds through the formation of an adduct between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Aryl methoxymethyl ethers, also known as MOM ethers, can also be deprotected using a combination of a trialkylsilyl triflate (like TMSOTf) and 2,2'-bipyridyl. nih.gov This method offers a milder alternative to strong Lewis acids. The reaction mechanism is believed to involve the formation of a complex that facilitates the cleavage of the C-O bond.

Table 2: Reagents for the Cleavage of the Methoxymethyl Ether Linkage

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ | 5-(Hydroxymethyl)-2,3-dihydro-1H-indene |

| Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile, room temperature | 5-(Hydroxymethyl)-2,3-dihydro-1H-indene |

Reactions at the Methylene (B1212753) Bridge of the Methoxymethyl Group

While less common, reactions can be initiated at the methylene bridge (-CH₂-) of the methoxymethyl group. Under radical conditions, such as those employed in benzylic bromination (e.g., N-bromosuccinimide with a radical initiator), it is conceivable that hydrogen abstraction could occur at this position, although the benzylic positions of the indane ring are likely more reactive.

Furthermore, conversion of the methoxymethyl group to other functionalities is plausible. For instance, treatment with certain reagents could lead to the formation of a halomethyl group, which can then be further elaborated.

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms governing the reactivity of this compound are well-established in the broader context of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process. byjus.commasterorganicchemistry.comlumenlearning.comchemistrysteps.com First, the π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.comchemistrysteps.com The positive charge in this intermediate is delocalized over the ortho and para positions relative to the point of attack. The methoxymethyl group, being an electron-donating group, helps to stabilize this intermediate, thereby accelerating the reaction. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. byjus.commasterorganicchemistry.comchemistrysteps.com

Ether Cleavage with Lewis Acids: The mechanism of aryl ether cleavage by a Lewis acid like BBr₃ involves the initial coordination of the Lewis acid to the ether oxygen. nih.gov This coordination weakens the C-O bond and makes the methyl group more susceptible to nucleophilic attack by a bromide ion in an Sₙ2-type displacement, leading to the formation of methyl bromide and a borate (B1201080) ester intermediate. Subsequent hydrolysis of the borate ester yields the corresponding phenol (B47542) (in this case, 5-(hydroxymethyl)-2,3-dihydro-1H-indene).

Role of Intermediates in Catalytic Cycles3.3.2. Kinetic and Thermodynamic Considerations

Information on related but structurally distinct compounds, such as other substituted indane derivatives, is available but falls outside the strict scope of the requested article, which is to focus solely on this compound. Without any data on reaction mechanisms, intermediates, rate constants, or thermodynamic parameters for this specific compound, it is not possible to provide a scientifically accurate and informative article as per the user's instructions.

Spectroscopic Characterization and Structural Elucidation of 5 Methoxymethyl 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The aromatic region will likely show signals for three protons on the benzene (B151609) ring. The proton at position 4, being ortho to the methoxymethyl group, is expected to be a singlet or a narrowly split doublet. The protons at positions 6 and 7 would likely appear as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The aliphatic protons of the dihydroindene moiety are expected to show characteristic triplet signals for the methylene (B1212753) groups at positions 1 and 3, arising from coupling with the adjacent methylene group at position 2. The protons at position 2 would, in turn, appear as a quintet.

The methoxymethyl group will present as two distinct singlets: one for the methylene (-CH₂-) protons and another for the methyl (-OCH₃) protons, as there are no adjacent protons to cause splitting.

Predicted ¹H NMR Data for 5-(Methoxymethyl)-2,3-dihydro-1H-indene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1, H-3 | ~2.9 | Triplet |

| H-2 | ~2.1 | Quintet |

| H-4 | ~7.1 | Singlet/Doublet |

| H-6 | ~7.0 | Doublet |

| H-7 | ~7.2 | Doublet of Doublets |

| -CH₂- | ~4.4 | Singlet |

| -OCH₃ | ~3.4 | Singlet |

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The aromatic carbons will resonate in the downfield region (typically 120-150 ppm). The carbon atom attached to the methoxymethyl group (C-5) and the quaternary carbons of the indane system (C-3a and C-7a) will have characteristic chemical shifts. The aliphatic carbons of the five-membered ring will appear in the upfield region (typically 25-35 ppm). The carbons of the methoxymethyl group will also have distinct signals, with the methylene carbon appearing further downfield than the methyl carbon due to its proximity to the oxygen atom.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1, C-3 | ~32 |

| C-2 | ~25 |

| C-3a, C-7a | ~143-145 |

| C-4, C-6, C-7 | ~124-127 |

| C-5 | ~138 |

| -CH₂- | ~74 |

| -OCH₃ | ~58 |

This is an interactive data table. You can sort and filter the data.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This experiment would establish the connectivity between adjacent protons. For instance, correlations would be observed between the protons at C-1 and C-2, and between C-2 and C-3, confirming the structure of the five-membered ring.

HSQC: This technique would correlate the signals of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC: This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This would be crucial in confirming the position of the methoxymethyl substituent on the aromatic ring by observing correlations between the methylene protons of the substituent and the aromatic carbons C-4, C-5, and C-6.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₄O), the expected exact mass would be approximately 162.10 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 131, followed by the loss of a formaldehyde (B43269) molecule (CH₂O) to yield a fragment at m/z 101. Another prominent fragmentation pathway could be the benzylic cleavage to lose a methoxymethyl radical (•CH₂OCH₃), resulting in a fragment at m/z 117.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 162 | [M]⁺ |

| 131 | [M - OCH₃]⁺ |

| 117 | [M - CH₂OCH₃]⁺ |

| 101 | [M - OCH₃ - CH₂O]⁺ |

This is an interactive data table. You can sort and filter the data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching: around 2850-2960 cm⁻¹

C=C aromatic ring stretching: around 1600 cm⁻¹ and 1450 cm⁻¹

C-O ether stretching: a strong band around 1100 cm⁻¹

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the vibrations of the carbon skeleton.

Electronic Spectroscopy (UV/Vis) for Chromophore Analysis

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The chromophore in this compound is the substituted benzene ring. It is expected to exhibit absorption bands in the ultraviolet region, characteristic of a benzene ring with an alkyl and an alkoxy substituent. Typically, two absorption bands are expected: a stronger band (the E2 band) around 210-230 nm and a weaker, fine-structured band (the B band) around 260-280 nm. The presence of the methoxymethyl group, an auxochrome, may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted indane.

X-ray Crystallography Data for this compound Not Publicly Available

A comprehensive search for the solid-state structural determination of this compound via X-ray crystallography has revealed no publicly available data. Detailed research findings, including crystallographic data tables and structural elucidation, for this specific compound are not present in the accessible scientific literature.

While X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable insights into bond lengths, bond angles, and conformational analysis, such a study for this compound has not been reported in published databases.

Consequently, the generation of an article section detailing the X-ray crystallographic characterization of this compound, as per the requested outline, is not possible at this time due to the absence of primary research data.

Computational Chemistry and Theoretical Studies on 5 Methoxymethyl 2,3 Dihydro 1h Indene

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. Electronic structure calculations determine the energy levels and shapes of molecular orbitals, which in turn dictate the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive. cuny.edu

For a molecule like 5-(Methoxymethyl)-2,3-dihydro-1H-indene, the electronic distribution in the HOMO is expected to be concentrated on the electron-rich aromatic ring, while the LUMO would also be distributed over the π-system. The methoxymethyl substituent can influence the energy levels of these frontier orbitals through inductive and hyperconjugative effects.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation on the potential energy surface, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. These theoretical parameters can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.gov

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the precise geometry of the indane core and the orientation of the methoxymethyl substituent. nih.gov The five-membered ring of the indane structure is not planar, and its puckering would be accurately described by these calculations.

Table 2: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 | - |

| C-C (aliphatic) | 1.54 | - |

| C-O | 1.43 | - |

| C-C-C (aromatic) | - | 120 |

| H-C-H (aliphatic) | - | 109.5 |

Note: These are typical values; precise parameters would result from specific DFT calculations.

Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental results and assigning spectral features. For instance, the calculation of harmonic vibrational frequencies using DFT can aid in the analysis of infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode can be visualized to understand the corresponding atomic motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed, which is invaluable for structural elucidation. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net

For this compound, simulated IR spectra would show characteristic peaks for C-H stretching in the aromatic and aliphatic regions, C-O stretching of the ether group, and various bending modes. Calculated ¹H and ¹³C NMR chemical shifts would help in assigning the signals in experimentally obtained spectra to specific atoms in the molecule.

Table 3: Illustrative Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 3050 | Aromatic C-H Stretch |

| 2 | 2950 | Aliphatic C-H Stretch |

| 3 | 1610 | Aromatic C=C Stretch |

| 4 | 1100 | C-O-C Stretch |

Note: These are representative frequencies and would be obtained from specific frequency calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping out the potential energy surface of the reaction, identifying intermediate species, and locating the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy and reaction rate. etamu.edu Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a transition state connects the desired reactants and products.

For this compound, reaction pathway modeling could be used to study various transformations, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the methoxymethyl group. For example, the mechanism of pyrolysis or oxidation could be investigated by identifying the initial bond-breaking events and subsequent radical reactions. researchgate.net

Table 4: Example of Reaction Energetics (Illustrative)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +25 |

| Products | -10 |

Note: These values are hypothetical and would be determined by modeling a specific reaction pathway.

Conformational Analysis and Stereochemical Prediction

Many molecules can exist in different spatial arrangements called conformations, which can interconvert by rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies and populations. rsc.org This is particularly important for flexible molecules like this compound, where rotation around the C-C and C-O bonds of the methoxymethyl substituent can lead to various conformers. Computational methods can systematically explore the conformational space by performing potential energy surface scans, where the energy is calculated as a function of one or more dihedral angles. researchgate.net

Table 5: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60 | 0.0 (Global Minimum) |

| B | 180 | 1.2 |

| C | -60 | 0.5 |

Note: These are illustrative values for a rotational scan around a specific bond.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for the Synthesis of Complex Organic Molecules

The 5-(methoxymethyl) substituent on the 2,3-dihydro-1H-indene core serves as a key functional group that can be readily transformed into a variety of other functionalities, thereby providing a gateway to a diverse range of more complex molecules. The methoxymethyl group can be considered a protected form of a hydroxymethyl group, which can be unveiled under specific reaction conditions. This latent hydroxyl functionality can then participate in a wide array of chemical transformations.

Furthermore, the benzylic position of the methoxymethyl group is susceptible to activation, allowing for the introduction of other substituents. For instance, oxidation of the methoxymethyl group can yield the corresponding aldehyde or carboxylic acid, which are pivotal functional groups for carbon-carbon bond formation and other derivatizations. These transformations enable chemists to elaborate the indene (B144670) scaffold into intricate structures, including those with pharmaceutical or material science applications.

Integration into Polycyclic and Heterocyclic Systems

The rigid bicyclic structure of 5-(Methoxymethyl)-2,3-dihydro-1H-indene makes it an attractive scaffold for the synthesis of fused polycyclic and heterocyclic systems. The aromatic ring of the indene core can undergo various cyclization reactions, leading to the formation of additional rings. For example, electrophilic aromatic substitution reactions can be employed to introduce substituents that can subsequently participate in intramolecular cyclizations, yielding tricyclic or tetracyclic frameworks.

The methoxymethyl group at the 5-position can also play a crucial role in directing these cyclization reactions or can be incorporated into the newly formed ring system. For instance, conversion of the methoxymethyl group to a suitable functional group can facilitate annulation reactions, where a new ring is fused onto the existing indene framework. This strategy has been utilized in the synthesis of complex natural products and their analogues. The ability to construct such fused systems is of great interest in medicinal chemistry, as polycyclic structures are often associated with potent biological activities.

Modular Synthesis Approaches Utilizing this compound Scaffolds

Modular synthesis, a strategy that involves the assembly of complex molecules from pre-synthesized building blocks or "modules," can effectively utilize the this compound scaffold. The distinct reactivity of the aromatic and aliphatic portions of the molecule, along with the functional handle provided by the methoxymethyl group, allows for a stepwise and controlled construction of target molecules.

In a modular approach, the this compound unit can serve as a central core to which other molecular fragments are attached. For example, the aromatic ring can be functionalized through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various aryl or alkynyl groups. Simultaneously, the cyclopentane (B165970) ring or the methoxymethyl group can be modified to incorporate other desired functionalities. This convergent approach allows for the rapid generation of a library of related compounds with diverse substitution patterns, which is particularly valuable in drug discovery and materials science for structure-activity relationship studies.

Strategies for Diverse Functionalization from the Indene Framework

The this compound framework offers multiple sites for selective functionalization, enabling the synthesis of a wide array of derivatives. The reactivity of these sites can be controlled by the appropriate choice of reagents and reaction conditions.

Functionalization of the Aromatic Ring: The benzene (B151609) ring of the indene core is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of these substitutions is directed by the existing alkyl and methoxymethyl substituents. Furthermore, directed ortho-metalation strategies can be employed to achieve regioselective functionalization at positions adjacent to the existing substituents.

Functionalization of the Cyclopentane Ring: The aliphatic five-membered ring can also be functionalized. For instance, oxidation at the benzylic C-1 position can introduce a carbonyl group, leading to the formation of an indanone derivative. The methylene (B1212753) groups at C-2 and C-3 can also be targeted for functionalization, for example, through radical halogenation followed by nucleophilic substitution.

Modification of the Methoxymethyl Group: As previously mentioned, the methoxymethyl group is a key site for diversification. Cleavage of the methyl ether can provide the corresponding alcohol, which can be further oxidized or converted into other functional groups such as esters, ethers, or halides.

Applications in Advanced Materials Science Research

Development of Organic Electronic Materials based on Dihydroindene Cores

The dihydroindene structural motif is a key component in a larger family of molecules known as dihydroindenofluorenes (DHIFs), which are prominent in the field of organic electronics. univ-rennes.frrsc.org DHIFs are a type of bridged oligophenylene built upon a terphenyl backbone and have shown significant promise as highly efficient organic semiconductors. univ-rennes.frrsc.org These materials are integral to the advancement of various organic electronic (OE) devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. rsc.org

The utility of the dihydroindene core lies in its ability to be incorporated into larger, conjugated molecular structures. The rigid framework helps to control the molecular geometry and packing in the solid state, which are crucial factors for efficient charge transport. The methoxymethyl group at the 5-position of the 5-(Methoxymethyl)-2,3-dihydro-1H-indene can influence the material's properties in several ways:

Solubility: The methoxymethyl group can enhance the solubility of the resulting materials in organic solvents. This is a critical factor for solution-based processing techniques, which are often used for the fabrication of large-area and low-cost organic electronic devices. researchgate.net

Electronic Properties: While the methoxymethyl group is not electronically conjugated with the aromatic ring, its electron-donating nature through inductive effects can subtly modify the energy levels (HOMO and LUMO) of the molecule. This allows for fine-tuning of the electronic properties to match the requirements of specific device architectures.

The development of organic semiconductors based on dihydroindene cores is a testament to the versatility of this chemical scaffold in creating materials with desirable electronic characteristics for next-generation electronics. univ-rennes.frrsc.org

Photovoltaic Applications and Optoelectronic Device Research

In the realm of photovoltaic and optoelectronic devices, materials based on dihydroindene and its derivatives have been explored for their potential to act as electron-donating or electron-accepting components in the active layer of organic solar cells. The performance of these devices is highly dependent on the optical and electronic properties of the materials used.

The indenofluorene family, which incorporates the dihydroindene structure, has been a subject of significant research due to its unique electronic properties and potential applications in optoelectronics. mdpi.com The ability to tune the diradical character of indenofluorene derivatives by modifying their molecular structure allows for the modulation of their optical and magnetic properties. mdpi.com This tunability is crucial for designing materials that can efficiently absorb sunlight and convert it into electrical energy.

For a compound like this compound to be used as a precursor in this field, it would likely be functionalized further to create a more extended π-conjugated system. The properties of the resulting material that would be of interest for photovoltaic applications include:

Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be appropriately aligned with those of the acceptor or donor material to ensure efficient charge separation and transfer at the donor-acceptor interface.

Charge Carrier Mobility: High charge carrier mobility is essential for the efficient extraction of charge carriers to the electrodes, thereby minimizing recombination losses.

While specific performance data for devices based on this compound are not available, the general research on related structures suggests that the dihydroindene scaffold is a viable platform for developing novel materials for solar energy conversion.

Exploration in Polymer Science

The dihydroindene moiety can be incorporated into polymer chains to create materials with specific thermal, mechanical, and electronic properties. As a monomer, this compound could be polymerized through various reactions, depending on further functionalization. The resulting polymers could find applications in diverse areas of materials science.

The inclusion of the rigid dihydroindene unit in a polymer backbone can lead to:

Increased Thermal Stability: The rigidity of the bicyclic structure can enhance the glass transition temperature (Tg) of the polymer, making it more stable at higher temperatures.

Modified Mechanical Properties: The incorporation of such a rigid group can affect the polymer's stiffness, tensile strength, and flexibility.

Functional Polymer Materials: If the dihydroindene unit is part of a conjugated polymer, the resulting material could exhibit semiconducting properties, making it suitable for applications in organic electronics. The methoxymethyl group could again play a role in ensuring processability.

The exploration of dihydroindene derivatives in polymer science opens up possibilities for creating new classes of high-performance polymers with tailored properties for specific applications, ranging from structural materials to functional polymers in electronic devices.

Design of Materials with Tunable Optical and Electronic Characteristics

A key advantage of using building blocks like this compound in materials design is the potential for creating materials with tunable optical and electronic properties. mdpi.com The final properties of a larger molecule or polymer are determined by the cumulative effects of its constituent parts.

The dihydroindene core provides a robust foundation, and the substituents attached to it offer a means to fine-tune the material's characteristics. For instance, the electronic properties of materials can be tuned by introducing electron-donating or electron-withdrawing groups. chemrxiv.org This can alter the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the material's color (absorption and emission) and its behavior in an electronic device.

Quantum-chemical studies on indenofluorene derivatives have shown that their low-lying excited states and optical properties can be modulated by their molecular structure. mdpi.comresearchgate.net This tunability makes them valuable for exploring fundamental structure-property relationships and for designing materials with specific spectroscopic behaviors for applications in sensors, displays, and photovoltaics. mdpi.comresearchgate.net

The table below summarizes the potential influence of the structural components of this compound on material properties.

| Structural Component | Potential Influence on Material Properties |

| Dihydroindene Core | Provides rigidity, thermal stability, and a platform for π-conjugation. |

| Methoxymethyl Group | Enhances solubility, influences thin-film morphology, and subtly modifies electronic energy levels. |

| Overall Structure | Allows for the design of materials with tunable absorption/emission wavelengths and energy levels for specific optoelectronic applications. |

Structure Reactivity and Structure Property Relationship Studies of 5 Methoxymethyl 2,3 Dihydro 1h Indene Analogues

Systematic Investigations of Substituent Effects on Chemical Reactivity

The chemical reactivity of 5-(methoxymethyl)-2,3-dihydro-1H-indene analogues is profoundly influenced by the nature and position of substituents on the indene (B144670) core. These effects can be systematically understood through the lens of physical organic chemistry, particularly by applying concepts like the Hammett linear free energy relationship, which correlates reaction rates and equilibrium constants with parameters describing the electron-donating or electron-withdrawing character of substituents.

Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy or alkyl groups, increase the electron density of the π-system. This enhancement can stabilize cationic intermediates or transition states that may form during electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (NO₂) or cyano (CN) groups decrease the electron density, which can accelerate reactions that involve the formation of a negative charge on the aromatic ring. For instance, in reactions proceeding through a transition state with developing negative charge, the rate is expected to increase with the presence of more electron-withdrawing substituents. researchgate.net

A relevant study on 4-substituted-1-(methoxymethyl)benzene derivatives provides a direct analogy. In this research, the ease of hydride elimination from the methoxymethyl group under mass spectrometry conditions was found to be dependent on the electronic nature of the substituent at the para-position. The formation of the resulting cation was more favorable with stronger electron-donating groups, which could stabilize the positive charge.

Table 1: Relative Reactivity of Substituted Aromatics in Hydride Elimination

Furthermore, structure-activity relationship (SAR) studies of dihydro-1H-indene analogues designed as tubulin polymerization inhibitors have shown that the substitution pattern is critical for biological activity. Research has highlighted the importance of a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core for potent antiproliferative activity, demonstrating that electronic and steric effects of substituents govern the molecule's ability to interact with its biological target. nih.gov

Correlation of Structural Modifications with Spectroscopic Signatures

Structural modifications to the this compound framework result in predictable changes in their spectroscopic signatures, which can be observed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of the parent indane molecule is characterized by stretching vibrations of its CH₂ groups. nih.gov For this compound, additional characteristic bands for the C-O-C ether linkage of the methoxymethyl group would be prominent. The introduction of other functional groups leads to new, distinct absorption bands. For example, a carbonyl group (C=O) from an ester or ketone will introduce a strong absorption in the 1650-1750 cm⁻¹ region, while a nitrile group (CN) will show a sharp peak around 2220-2260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The chemical shifts of the aromatic protons and carbons in the indene core are directly influenced by the electronic nature of substituents. Electron-donating groups will cause an upfield shift (to lower ppm values) of the signals for nearby aromatic protons, whereas electron-withdrawing groups will cause a downfield shift. The methoxymethyl group at the 5-position would show characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, with their exact chemical shifts providing information about the local molecular structure.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of indene analogues is governed by π→π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) is sensitive to substituents that affect the extent of conjugation or the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Introducing electron-donating groups or extending the conjugated system generally leads to a bathochromic (red) shift, moving λmax to longer wavelengths. mdpi.comrsc.org Conversely, groups that disrupt conjugation may cause a hypsochromic (blue) shift.

Table 2: Predicted Spectroscopic Changes upon Structural Modification

Influence of Indene Core Modifications on Material Science Relevant Properties

Modifications to the indene core can impart properties relevant to materials science, influencing characteristics such as liquid crystallinity, and photophysical behavior for applications in organic electronics. researchgate.netresearchgate.net

Liquid Crystals: The rigid, anisotropic structure of the indene core makes it a suitable building block (mesogen) for liquid crystalline materials. uptti.ac.in By attaching appropriate functional groups, such as long alkyl chains or polar substituents, this compound analogues could be designed to exhibit liquid crystal phases (e.g., nematic or columnar). researchgate.net The self-assembling nature of these molecules is governed by a delicate balance of intermolecular forces, including π-π stacking of the aromatic cores and van der Waals interactions of the side chains. The methoxymethyl group could influence packing and polarity, thereby affecting the transition temperatures and the type of mesophase formed. researchgate.net

Organic Electronics: The indene scaffold can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netchemrxiv.org The electronic properties of such materials, including the HOMO-LUMO gap, are tunable through chemical modification. For example, fusing additional aromatic rings to the indene core or introducing strong donor and acceptor groups can reduce the bandgap and shift the absorption and emission properties into the visible or near-infrared regions. The dihydroindeno[2,1-a]fluorenyl unit, for instance, has been investigated as a promising scaffold for blue-emitting materials in OLEDs. researchgate.net Modifications to the this compound core could similarly be used to tune the optoelectronic properties for specific device applications.

Polymers: Indene itself can be polymerized. Functionalized indene derivatives, including analogues of this compound, could serve as monomers to create polymers with tailored properties. The methoxymethyl group could influence the polymer's solubility, thermal stability, and mechanical properties.

Design Principles for Modulating Specific Molecular Interactions

The rational design of molecules for applications in drug discovery or supramolecular chemistry relies on controlling non-covalent interactions such as hydrogen bonds, electrostatic interactions, and lipophilic contacts. The this compound scaffold provides a versatile platform for incorporating functionalities that can engage in specific molecular interactions.

Hydrogen Bonding: The oxygen atom of the methoxymethyl group is a hydrogen bond acceptor. This allows analogues of this compound to interact with hydrogen bond donors, such as the amide (-NH) groups in a protein's backbone or hydroxyl (-OH) groups. To enhance or introduce new interaction capabilities, other functional groups can be added. For example, replacing the methoxymethyl group with a hydroxymethyl (-CH₂OH) or a carboxamide (-CONH₂) group would introduce both hydrogen bond donor and acceptor sites.

Lipophilic and π-Interactions: The indene core is largely lipophilic and capable of engaging in van der Waals and π-π stacking interactions. The aromatic ring can stack with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein binding pocket. The saturated five-membered ring provides a non-planar, hydrophobic surface that can interact favorably with aliphatic amino acid residues like leucine (B10760876) or valine.

Chiral Recognition: The indane scaffold can be made chiral by introducing substituents at the 1- or 2-positions of the five-membered ring. This chirality can be exploited for enantioselective recognition. For instance, studies have shown that chiral macrocyclic hosts can differentiate between the R and S enantiomers of guests containing an aminoindan group. This selectivity arises from subtle differences in non-covalent interactions, such as C-H···O hydrogen bonds between the guest's chiral center and the host molecule. This principle demonstrates that the indane framework can be a key element in designing molecules for stereospecific binding events.

By strategically placing functional groups on the this compound template, it is possible to create molecules with tailored interaction profiles for specific applications, from targeted pharmaceuticals to components of self-assembling molecular systems.

Future Research Directions and Emerging Trends in 5 Methoxymethyl 2,3 Dihydro 1h Indene Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-(Methoxymethyl)-2,3-dihydro-1H-indene and its analogues will increasingly prioritize green chemistry principles to minimize environmental impact. chemistryjournals.netnih.gov Traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, are being supplanted by more efficient and sustainable methodologies. jocpr.com

Key areas of development include:

Atom Economy and Process Intensification : Future routes will focus on maximizing the incorporation of starting materials into the final product (atom economy). This involves designing one-pot reactions and multi-component reactions (MCRs) to reduce intermediate workup steps, solvent usage, and energy consumption. nih.gov

Sustainable Catalysis : A significant trend is the move away from expensive and toxic noble metal catalysts (e.g., palladium) towards catalysts based on abundant and less toxic first-row transition metals like cobalt and iron. jocpr.comuva.nl For instance, cobalt-based metallo-radical catalysis has been demonstrated as a sustainable route for indene (B144670) synthesis and could be adapted for specific derivatives. uva.nl

Alternative Solvents and Energy Sources : Research will likely explore the use of greener solvents such as water, ionic liquids, or supercritical fluids to replace volatile and toxic organic solvents. chemistryjournals.netjocpr.com Additionally, energy-efficient methods like microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. chemistryjournals.net

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach |

| Catalysts | Often relies on noble metals (e.g., Palladium, Rhodium). | Focus on abundant, low-toxicity metals (e.g., Cobalt, Iron). jocpr.comuva.nl |

| Solvents | Use of volatile, often toxic, organic solvents. | Use of water, ionic liquids, supercritical CO2, or bio-based solvents. chemistryjournals.netjocpr.com |

| Efficiency | Multi-step synthesis with significant byproduct generation. | One-pot reactions, high atom economy, and reduced waste. nih.gov |

| Energy | Energy-intensive processes requiring prolonged heating. | Energy-efficient methods like microwave-assisted synthesis. chemistryjournals.net |

Exploration of Undiscovered Reactivity Modes

While the indane scaffold is well-established, the full reactive potential of this compound is yet to be realized. Future research will focus on novel functionalization strategies that provide precise control over the molecule's structure.

A primary area of exploration is C-H bond functionalization , which allows for the direct modification of carbon-hydrogen bonds without the need for pre-installed functional groups. nih.govnih.gov This approach represents a paradigm shift in synthetic efficiency. technion.ac.il For this compound, key research questions include:

Regioselectivity on the Aromatic Ring : The methoxymethyl group at the C5 position directs the reactivity of the aromatic ring. A significant challenge and opportunity lies in developing catalytic systems that can selectively functionalize the other positions (C4, C6, C7), which have similar reactivity. mdpi.com Achieving this control would open pathways to a wide array of novel derivatives.

Functionalization of the Five-Membered Ring : Direct C-H activation on the aliphatic cyclopentane (B165970) ring (at C1, C2, or C3) is another frontier. nih.gov This could lead to the introduction of new stereocenters and the creation of complex, three-dimensional structures. researchgate.net

Reactivity of the Methoxymethyl Group : The methoxymethyl substituent itself can be a site for further modification. Future work could explore selective ether cleavage to unmask a hydroxymethyl group for subsequent derivatization or explore benzylic C-H functionalization of the CH2 group.

Integration into Advanced Catalytic Systems

The rigid bicyclic framework of the indane core makes it a "privileged scaffold" for the design of chiral ligands and catalysts used in asymmetric synthesis. acs.org Future research is expected to leverage this compound as a building block for a new generation of advanced catalytic systems.

The indane scaffold has been successfully used to create chiral catalysts for a variety of asymmetric reactions. acs.org By modifying the this compound core, it is possible to synthesize new chiral phosphine (B1218219) or N-heterocyclic carbene ligands. The methoxymethyl group can be used to tune the electronic and steric properties of the catalyst, potentially leading to improved enantioselectivity and reactivity in reactions such as:

Asymmetric electrophilic reactions acs.org

Palladium-catalyzed C-H activation and cycloadditions acs.org

Asymmetric Friedel-Crafts reactions mdpi.com

DNA has also been explored as a chiral scaffold for creating hybrid catalysts, and the integration of indane-based metal complexes with biomolecules could open new avenues in water-compatible and bio-inspired catalysis. nih.gov

Expanded Applications in Interdisciplinary Research Fields

The versatility of the dihydro-1H-indene structure provides a foundation for applications across multiple scientific disciplines, particularly in medicinal chemistry and materials science.

Medicinal Chemistry : Indane derivatives have shown significant pharmacological activity. nih.gov For example, a series of novel dihydro-1H-indene derivatives have been evaluated as potent tubulin polymerization inhibitors for anticancer therapy, exhibiting anti-angiogenic and antitumor properties. nih.govnih.gov Other indane-core compounds have been developed as CD4-mimetic HIV-1 entry inhibitors. nih.gov Future research on this compound will likely involve its use as a key intermediate for creating libraries of new bioactive compounds. The methoxymethyl group provides a handle for modification to optimize drug-like properties such as solubility, metabolic stability, and target binding affinity. researchgate.net

Materials Science : Indene-based structures are also relevant in the field of organic electronics for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The electronic properties of these materials are highly dependent on their molecular structure. Future work could involve synthesizing polymers or small molecules derived from this compound to explore their potential as new p-type or n-type organic semiconductors. sigmaaldrich.com The ability to systematically modify the indane core allows for the fine-tuning of properties such as charge carrier mobility and light absorption/emission spectra.

| Research Field | Potential Application of this compound Derivatives |

| Medicinal Chemistry | Development of novel anticancer agents (e.g., tubulin inhibitors). nih.govnih.gov |

| Creation of new antiviral compounds (e.g., HIV-1 entry inhibitors). nih.gov | |

| Synthesis of melatonergic ligands. researchgate.net | |

| Materials Science | Design of new organic semiconductors for OFETs. sigmaaldrich.com |

| Development of novel luminophores for OLEDs. sigmaaldrich.com | |

| Asymmetric Catalysis | Precursors for chiral ligands and organocatalysts. acs.org |

Challenges and Opportunities in Dihydro-1H-Indene Research

The continued exploration of this compound and related structures presents both challenges and significant opportunities that will drive future innovation.

Challenges :

Selective Functionalization : The primary challenge remains achieving predictable and high regioselectivity during C-H functionalization of the indane core, particularly on the aromatic ring. technion.ac.ilmdpi.com Overcoming this will require the development of highly sophisticated catalyst systems.

Scalability of Sustainable Methods : While many novel green synthetic methods are effective at the lab scale, translating them into scalable, economically viable industrial processes remains a hurdle.

Stereochemical Control : For applications in catalysis and medicine, controlling the stereochemistry of substituents on the five-membered ring is crucial. Developing robust asymmetric syntheses for multifunctional indanes is a continuing challenge. nih.gov

Opportunities :

Unlocking New Chemical Space : The development of selective C-H activation and other novel reactivity modes will provide access to previously unattainable indane derivatives, vastly expanding the chemical space for drug discovery and materials science.

Rational Catalyst Design : The indane scaffold provides a rigid and tunable platform for creating the next generation of highly efficient and selective asymmetric catalysts. acs.org

Interdisciplinary Innovation : The inherent versatility of the this compound structure creates opportunities for collaborative research, bridging synthetic organic chemistry with pharmacology, materials science, and computational chemistry to accelerate discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.